molecular formula C11H11ClFN3S B11745683 {(Z)-2-[(E)-(4-fluorophenyl)methylidene]hydrazono}(2-propynylsulfanyl)methanaminium chloride

{(Z)-2-[(E)-(4-fluorophenyl)methylidene]hydrazono}(2-propynylsulfanyl)methanaminium chloride

Cat. No.: B11745683
M. Wt: 271.74 g/mol
InChI Key: ZNFKTGPQQDCYCH-UHFFFAOYSA-N
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Description

{[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a prop-2-yn-1-ylsulfanyl group, a fluorophenyl group, and an azanium chloride moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride typically involves multi-step organic reactions The initial step often includes the formation of the prop-2-yn-1-ylsulfanyl group through a thiol-alkyne reactionThe final step involves the formation of the azanium chloride moiety through a quaternization reaction, where a tertiary amine is treated with a suitable alkyl halide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

{[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of {[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the fluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]azanium chloride is unique due to its combination of a prop-2-yn-1-ylsulfanyl group and a fluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H11ClFN3S

Molecular Weight

271.74 g/mol

IUPAC Name

[[amino(prop-2-ynylsulfanyl)methylidene]amino]-[(4-fluorophenyl)methylidene]azanium;chloride

InChI

InChI=1S/C11H10FN3S.ClH/c1-2-7-16-11(13)15-14-8-9-3-5-10(12)6-4-9;/h1,3-6,8H,7H2,(H2,13,15);1H

InChI Key

ZNFKTGPQQDCYCH-UHFFFAOYSA-N

Canonical SMILES

C#CCSC(=N[NH+]=CC1=CC=C(C=C1)F)N.[Cl-]

Origin of Product

United States

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